molecular formula C25H29N B14573548 4-[(4-Decylphenyl)ethynyl]benzonitrile CAS No. 61614-44-6

4-[(4-Decylphenyl)ethynyl]benzonitrile

Cat. No.: B14573548
CAS No.: 61614-44-6
M. Wt: 343.5 g/mol
InChI Key: GHMGUMFUZUMVIB-UHFFFAOYSA-N
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Description

4-[(4-Decylphenyl)ethynyl]benzonitrile is a useful research compound. Its molecular formula is C25H29N and its molecular weight is 343.5 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61614-44-6

Molecular Formula

C25H29N

Molecular Weight

343.5 g/mol

IUPAC Name

4-[2-(4-decylphenyl)ethynyl]benzonitrile

InChI

InChI=1S/C25H29N/c1-2-3-4-5-6-7-8-9-10-22-11-13-23(14-12-22)15-16-24-17-19-25(21-26)20-18-24/h11-14,17-20H,2-10H2,1H3

InChI Key

GHMGUMFUZUMVIB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#N

Origin of Product

United States

Contextualization Within Arylalkynylbenzonitrile Chemistry

Arylalkynylbenzonitriles are a class of organic compounds characterized by two aromatic rings linked by an ethynyl (B1212043) (-C≡C-) bridge, with a nitrile (-C≡N) group attached to one of the rings. This molecular architecture imparts a unique combination of rigidity, linearity, and strong dipole moment, making these compounds exemplary candidates for a variety of applications in materials science.

The synthesis of these molecules is often achieved through well-established cross-coupling reactions, such as the Sonogashira coupling. This reaction provides a versatile and efficient method for forming the crucial carbon-carbon triple bond that connects the aromatic moieties. The general synthetic approach allows for a high degree of modularity, enabling chemists to systematically modify the terminal substituents on the phenyl rings to fine-tune the material's properties. For instance, the decyl group in 4-[(4-Decylphenyl)ethynyl]benzonitrile provides solubility and influences the self-assembly behavior, which is critical for its liquid crystalline properties.

Significance in Organic Electronic Materials Science

The electronic properties of arylalkynylbenzonitriles are largely dictated by their extended π-conjugated system and the presence of the strongly electron-withdrawing nitrile group. The ethynyl (B1212043) linker facilitates electron delocalization across the molecule, which is a fundamental requirement for organic semiconducting materials. This extended conjugation often leads to desirable photophysical properties, including strong absorption and emission of light, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The nitrile group plays a multifaceted role. Its strong dipole moment can influence the molecular packing in the solid state, which in turn affects charge transport properties. Furthermore, the nitrile group can enhance the electron-accepting character of the molecule, a feature that is often exploited in the design of n-type organic semiconductors. The combination of the ethynyl bridge and the nitrile group in 4-[(4-Decylphenyl)ethynyl]benzonitrile results in a molecule with a significant dipole moment and a high degree of electronic polarizability, which are key parameters for electro-optic applications.

Role in Liquid Crystalline Systems Research

The rigid, rod-like geometry of 4-[(4-Decylphenyl)ethynyl]benzonitrile is a classic design feature for calamitic (rod-shaped) liquid crystals. mdpi.com These materials exhibit intermediate phases of matter, known as mesophases, between the crystalline solid and the isotropic liquid states. The long decyl chain enhances the aspect ratio of the molecule and promotes the formation of these ordered, yet fluid, phases.

Below is a representative table of phase transition temperatures for a similar arylalkynylbenzonitrile compound, illustrating the typical liquid crystalline behavior.

CompoundTransitionTemperature (°C)
4-Cyano-4'-pentylbiphenyl (5CB)Crystal to Nematic24
Nematic to Isotropic35.3

This table shows data for a well-known liquid crystal, 5CB, to provide context for the types of phase transitions observed in similar materials.

Structure Performance Relationships in Optoelectronic Applications

Impact of Molecular Architecture on Charge Transport Phenomena

No data is available on the charge transport properties (e.g., hole or electron mobility) of 4-[(4-Decylphenyl)ethynyl]benzonitrile.

Correlation between Molecular Design and Photophysical Response

Specific photophysical data, such as absorption and emission spectra, quantum yields, or excited state lifetimes for this compound, are not documented in the available literature.

Investigation of Interfacial Interactions in Device Architectures

There are no published studies investigating the interfacial interactions of this compound with other materials commonly used in electronic devices (e.g., electrodes, dielectrics, or other organic layers).

Principles for Optimizing Device Efficiency and Stability

Without performance data from actual devices incorporating this compound, no principles for optimizing its efficiency or stability can be derived.

Mesomorphic Behavior and Liquid Crystalline Properties

Characterization of Liquid Crystalline Phases and Transitions

The specific transition temperatures and thermodynamic parameters for 4-[(4-Decylphenyl)ethynyl]benzonitrile are not readily found in published literature, precluding the creation of a specific data table for its phase transitions. However, based on the behavior of analogous calamitic (rod-shaped) liquid crystals, it is anticipated that this compound would exhibit one or more mesophases, such as nematic and/or smectic phases, upon heating.

The characterization of these phases would typically involve techniques such as differential scanning calorimetry (DSC) to identify the temperatures and enthalpy changes associated with phase transitions, and polarized optical microscopy (POM) to observe the characteristic textures of each liquid crystalline phase. The transition from the crystalline solid to a liquid crystalline phase and subsequently to the isotropic liquid would each be marked by a distinct endothermic peak in a DSC thermogram.

Molecular Alignment and Orientational Ordering Phenomena

In a hypothetical nematic phase, the elongated molecules of this compound would exhibit long-range orientational order, aligning their long axes, on average, along a common direction known as the director. This alignment is driven by anisotropic van der Waals interactions between the rigid molecular cores. The degree of this alignment can be quantified by an order parameter, S, which would decrease with increasing temperature until it drops to zero at the nematic-isotropic transition.

Should the compound form smectic phases at lower temperatures, a higher degree of ordering would be present. In a smectic A phase, for instance, the molecules would not only have orientational order but would also be arranged in layers, with the molecular long axes oriented, on average, perpendicular to the layer planes. A smectic C phase would feature a similar layered structure, but with the molecular director tilted at an angle to the layer normal.

Influence of Decylphenyl and Ethynyl (B1212043) Linker on Mesophase Stability and Type

The molecular architecture of this compound plays a crucial role in determining its mesomorphic properties.

Ethynyl Linker: The carbon-carbon triple bond of the ethynyl linker provides rigidity and linearity to the molecular core. This linearity is a key factor in promoting the anisotropic intermolecular interactions necessary for the formation of liquid crystalline phases. The ethynyl group also contributes to the electronic conjugation of the phenyl rings, which can enhance the polarizability anisotropy, further stabilizing the mesophases.

Cyano Group: The terminal nitrile (-C≡N) group introduces a strong dipole moment along the principal molecular axis. This permanent dipole enhances the intermolecular forces and often leads to the formation of antiparallel molecular arrangements, which can significantly affect the dielectric properties and the stability of the nematic phase.

Exploration of Biaxial Nematic Phases and Their Formation

The potential for this compound to form a biaxial nematic (Nb) phase is an area of theoretical interest. A biaxial nematic phase is a rare and complex mesophase where, in addition to the primary orientational order of the long molecular axis (as in a uniaxial nematic phase), there is also a degree of orientational order of the short molecular axes.

For a molecule to exhibit a biaxial nematic phase, it typically needs to possess a significant deviation from a simple rod-like shape, often having a "bent" or "board-like" geometry. While this compound is primarily a calamitic mesogen, certain molecular conformations or the formation of specific intermolecular associations (dimers) could potentially lead to a shape anisotropy that might favor a biaxial nematic phase under specific conditions of temperature and pressure. The presence of the rigid ethynyl linker and the polar cyano group could influence molecular packing in a way that restricts rotation around the long axis, a prerequisite for biaxiality. However, without experimental evidence, the formation of a biaxial nematic phase in this specific compound remains speculative. The confirmation of such a phase would require advanced characterization techniques, such as X-ray diffraction and nuclear magnetic resonance spectroscopy.

Applications in Organic Electronic Devices

Integration into Organic Solar Cells and Photovoltaic Systems

The efficiency of organic solar cells (OSCs) is highly dependent on the morphology of the bulk heterojunction (BHJ) layer, which consists of a blend of electron-donating and electron-accepting materials. The formation of well-defined, interpenetrating networks of these materials is crucial for efficient exciton (B1674681) dissociation and charge transport. The incorporation of liquid crystalline materials like 4-[(4-Decylphenyl)ethynyl]benzonitrile into the active layer of OSCs can facilitate the desired nanoscale phase separation.

The rod-like structure of tolane-based liquid crystals can act as a template, influencing the crystallization and ordering of the photoactive materials. This can lead to improved charge carrier mobility and a reduction in charge recombination, both of which are critical for enhancing the power conversion efficiency (PCE) of OSCs. Research into calamitic liquid crystals, a class to which this benzonitrile (B105546) derivative belongs, has shown that their self-assembly properties can be harnessed to create more ordered and stable active layer morphologies. The decylphenyl group enhances solubility and processing from solution, while the benzonitrile moiety contributes to the electronic properties.

While specific performance data for OSCs incorporating this compound is still emerging, the broader class of tolane derivatives is recognized for its potential. The key photovoltaic parameters that are expected to be influenced by the addition of such liquid crystals are outlined in the table below.

Photovoltaic ParameterPotential Impact of this compound
Open-Circuit Voltage (Voc) May be influenced by changes in the energy levels at the donor-acceptor interface.
Short-Circuit Current (Jsc) Can be enhanced through improved light absorption and more efficient charge transport due to better morphology.
Fill Factor (FF) Likely to increase due to reduced series resistance and suppressed charge recombination.
Power Conversion Efficiency (PCE) Overall enhancement is anticipated due to the cumulative improvements in Voc, Jsc, and FF.

Utilization in Organic Light-Emitting Diodes (OLEDs)

In the realm of Organic Light-Emitting Diodes (OLEDs), the efficiency and color purity of the emitted light are paramount. The orientation of the light-emitting molecules in the emissive layer (EML) plays a significant role in determining the out-coupling efficiency of the generated photons. Liquid crystalline materials, including tolane derivatives, are being explored to control the alignment of the emitter molecules.

The rigid, linear structure of this compound makes it a candidate for use as a host material or an alignment layer in OLEDs. When used as a host, its liquid crystalline properties can induce a preferred orientation of the guest emitter molecules, potentially leading to a higher external quantum efficiency (EQE). The cyano group (-CN) in the benzonitrile part of the molecule is an electron-withdrawing group, which can influence the charge transport and recombination dynamics within the OLED.

Furthermore, the high birefringence of tolane-based liquid crystals can be advantageous in specialized OLED applications, such as in displays requiring polarized light emission. Research on similar cyano-substituted aromatic compounds has demonstrated their utility in achieving efficient electroluminescence.

Performance in Organic Thin-Film Transistors (OTFTs)

Organic Thin-Film Transistors (OTFTs) are fundamental components of organic integrated circuits, flexible displays, and sensors. The performance of an OTFT is primarily determined by the charge carrier mobility of the organic semiconductor used in the active channel. The degree of molecular order within the semiconductor film is a critical factor influencing this mobility.

The use of liquid crystalline semiconductors, such as this compound, offers a pathway to achieving highly ordered active layers. The ability of these materials to form well-defined domains with uniform molecular alignment can significantly reduce the number of grain boundaries, which act as traps for charge carriers. This leads to more efficient charge transport and, consequently, higher field-effect mobility.

The processing of liquid crystalline OTFTs can often be performed at lower temperatures compared to their crystalline counterparts, making them compatible with flexible plastic substrates. The decylphenyl chain in this compound aids in solution processability, enabling fabrication techniques like spin-coating and printing.

OTFT Performance MetricInfluence of Liquid Crystalline Order
Field-Effect Mobility (µ) Increased due to enhanced intermolecular electronic coupling in aligned domains.
On/Off Current Ratio Can be improved by reducing leakage currents in the off-state through better film formation.
Threshold Voltage (Vth) May be affected by the interface properties between the liquid crystalline semiconductor and the dielectric layer.
Subthreshold Swing (SS) A steeper subthreshold swing can be achieved with a lower density of trap states in a well-ordered film.

Opportunities in Flexible and Stretchable Optoelectronics

The development of flexible and stretchable optoelectronics is a key area of research, with potential applications in wearable devices, electronic skin, and conformable displays. A major challenge in this field is the development of materials that can maintain their electronic performance under mechanical stress.

Liquid crystalline materials like this compound are inherently suited for such applications. Their fluidic nature in the liquid crystal phase allows for a degree of mechanical compliance. When incorporated into a polymer matrix or used as an alignment layer, they can help to mitigate the effects of bending and stretching on the electronic properties of the device.

For instance, in flexible OLEDs, a liquid crystal alignment layer can provide a robust and adaptable interface between the substrate and the active layers, helping to maintain the integrity of the device during deformation. The high birefringence of tolane derivatives can also be exploited in flexible optical components. The combination of electronic functionality and mechanical flexibility offered by this class of materials opens up new avenues for the design of next-generation flexible and stretchable optoelectronic systems.

Advanced Materials Chemistry and Molecular Design Principles

Rational Design of Derivatives for Enhanced Functionality

Rigid Core: The diphenylacetylene (B1204595) (tolane) core provides the necessary structural rigidity and linearity. This elongated, rod-like shape is a prerequisite for forming anisotropic liquid crystal phases. mdpi.com The π-conjugated system of the tolane unit also contributes significantly to a high birefringence (Δn), a critical property for applications in displays and photonics that require substantial phase retardation of light. mdpi.com

Flexible Terminal Chain: The decyl (C10H21) group is a flexible alkyl chain that influences the material's melting point and clearing point (the temperature at which it transitions to an isotropic liquid). The length of this chain is a crucial design parameter; longer chains like decyl tend to stabilize more ordered smectic phases over the less ordered nematic phase due to increased van der Waals interactions. ibm.comcolorado.edu

Polar Head Group: The terminal nitrile (-C≡N) group imparts a strong dipole moment along the long molecular axis. researchgate.net This feature is essential for creating materials with a large positive dielectric anisotropy (Δε), which allows the molecules to be aligned by an external electric field—the fundamental principle behind twisted nematic (TN) and super-twisted nematic (STN) liquid crystal displays (LCDs). researchgate.netbeilstein-journals.org

Derivatives are designed by systematically modifying these components to fine-tune material properties. For instance, introducing fluorine atoms into the tolane core is a common strategy to modulate dielectric anisotropy, reduce viscosity, and enhance mesophase stability. beilstein-journals.org Altering the length of the alkyl chain allows for precise control over the operational temperature range and the type of mesophase exhibited. ibm.comresearchgate.net

Table 1: Structure-Property Relationships in Tolane-Based Liquid Crystals

Molecular Component Structural Feature Impact on Material Property
Rigid Core Diphenylacetylene (Tolane) High structural anisotropy, leading to LC phase formation. colorado.edu
Extended π-conjugation High birefringence (Δn). mdpi.com
Lateral Fluorination Modifies dielectric anisotropy (Δε) and reduces viscosity. beilstein-journals.org
Flexible Chain Alkyl Group (e.g., Decyl) Influences melting and clearing points. ibm.com
Chain Length Determines mesophase type (shorter chains favor nematic, longer chains favor smectic phases). ibm.com

| Polar Group | Nitrile (-CN) | Creates a large dipole moment, resulting in positive dielectric anisotropy (Δε). researchgate.net |

Supramolecular Organization and Controlled Assembly

The formation of liquid crystal phases is a classic example of supramolecular organization, where molecules spontaneously self-assemble into ordered states. nih.gov In the case of 4-[(4-Decylphenyl)ethynyl]benzonitrile, this assembly is driven by a delicate balance of non-covalent interactions:

π-π Stacking: The aromatic phenyl rings of the tolane core interact via π-π stacking, promoting parallel alignment.

Dipole-Dipole Interactions: The strong dipoles of the nitrile groups lead to antiparallel correlations between neighboring molecules, influencing the local order.

Van der Waals Forces: The decyl chains interact through dispersion forces, which become more significant with increasing chain length and are the primary drivers for the formation of layered smectic structures. rsc.org

The interplay of these forces results in specific mesophases. In the nematic (N) phase , the molecules exhibit long-range orientational order, aligning their long axes along a common direction known as the director, but they lack positional order. colorado.edu In the smectic (Sm) phase , the organization is higher; in addition to orientational order, the molecules arrange themselves into well-defined layers. colorado.edu The long decyl chain in this compound makes it particularly prone to forming smectic phases. ibm.com This controlled, bottom-up self-assembly is being explored for templating the creation of highly ordered nanomaterials and nanoporous membranes. metu.edu.trresearchgate.net

Engineering of Multi-Functional Materials and Systems

While individual liquid crystal compounds possess specific properties, practical applications almost always require mixtures of multiple components. The engineering of functional materials involves formulating mixtures that achieve a precise set of performance targets that no single compound can meet. mdpi.com

Beyond displays, the principles of liquid crystal engineering are being applied to create multi-functional materials. This involves incorporating liquid crystalline molecules into polymer networks to create Liquid Crystal Elastomers (LCEs) or hybrid coatings. mdpi.com Such systems can combine the responsive, self-assembling nature of liquid crystals with the mechanical robustness of polymers or other functional properties like fluorescence or antibacterial activity from specific additives. mdpi.comnih.gov For instance, a polymer network formed within an aligned liquid crystal host can create an anisotropic composite material with unique optical and mechanical properties. metu.edu.trmdpi.com

Emerging Concepts in Organic Materials Chemistry

The versatility of mesogenic molecules like this compound is enabling new research directions beyond conventional displays. rsc.org The same intermolecular interactions that drive liquid crystal formation in bulk can be harnessed in solution to create well-defined nanoaggregates such as fibers, rods, or gels. rsc.org

One emerging concept is the use of self-assembled liquid crystal phases as dynamic templates for creating advanced photonic materials. The periodic structures found in certain LC phases can act as tunable diffraction gratings or photonic crystals for manipulating light. nih.gov Furthermore, the self-assembly of mesogenic molecules is being leveraged to design nanoporous membranes with highly uniform and controllable pore sizes, suitable for molecular separation applications. researchgate.net

Another frontier is the design of "smart" materials by integrating photoresponsive or electronically active moieties into the liquid crystalline molecular structure. While the subject compound is not itself photoresponsive, its molecular framework is representative of scaffolds used to create materials that can change their phase or alignment in response to light, temperature, or electric fields, opening up applications in sensors, actuators, and optical data storage. springerprofessional.de

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways and Efficiency Enhancements

The primary synthetic route to 4-[(4-Decylphenyl)ethynyl]benzonitrile and related tolane-based liquid crystals is the Sonogashira cross-coupling reaction. wikipedia.org This palladium-catalyzed reaction efficiently forms the crucial carbon-carbon triple bond between an aryl halide and a terminal alkyne. wikipedia.org Future research in this area is geared towards making this synthesis more efficient, sustainable, and adaptable for producing a wider range of derivatives.

One promising avenue is the adoption of microwave-assisted synthesis . Microwave irradiation can dramatically reduce reaction times for Sonogashira couplings, often from hours to mere minutes, while also improving yields. organic-chemistry.orgmdpi.comrsc.org This rapid heating method is particularly advantageous for the high-throughput synthesis of libraries of related compounds to screen for optimal liquid crystalline properties. organic-chemistry.org

Further efficiency can be gained through catalyst optimization . Research into novel palladium and copper co-catalysts, including the development of more stable and active catalyst systems, is ongoing. researchgate.net Copper-free Sonogashira protocols are also gaining traction as they simplify purification and reduce the environmental impact of the synthesis. kaust.edu.sa The use of heterogeneous catalysts, such as palladium single-atom catalysts, could allow for easier catalyst recovery and reuse, a key aspect of sustainable chemical manufacturing. acs.org

The exploration of flow chemistry presents another significant opportunity. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. Adapting the Sonogashira coupling for the synthesis of this compound and its analogs in a flow system could streamline their production for commercial applications.

Table 1: Comparison of Synthetic Methodologies for Tolane Synthesis
MethodologyKey AdvantagesChallenges for Tolane Synthesis
Conventional Sonogashira CouplingWell-established, versatileLong reaction times, potential for side reactions, catalyst recovery
Microwave-Assisted SonogashiraRapid reaction times, improved yieldsScalability can be an issue, requires specialized equipment
Copper-Free SonogashiraSimplified purification, reduced toxicityMay require higher catalyst loading or specific ligands
Flow Chemistry SynthesisHigh reproducibility, enhanced safety, scalabilityInitial setup costs, potential for clogging with solid byproducts

Development of Advanced Characterization Techniques for Complex Assemblies

A deeper understanding of the structure-property relationships in liquid crystals like this compound necessitates the use of advanced characterization techniques. While polarized optical microscopy (POM) and differential scanning calorimetry (DSC) are standard tools for identifying liquid crystal phases and transition temperatures, future research will increasingly rely on more sophisticated methods to probe the intricate details of molecular arrangement and dynamics. doitpoms.ac.ukresearchgate.netresearchgate.net

Synchrotron X-ray and neutron scattering are powerful techniques for elucidating the structure of liquid crystalline phases with high resolution. soton.ac.ukresearchgate.netnih.gov These methods can provide precise information about molecular packing, layer spacing in smectic phases, and the nature of short-range order in nematic phases. soton.ac.uknih.gov For instance, neutron scattering can be particularly insightful for studying the conformation of the flexible decyl chain in this compound by utilizing selective deuteration. soton.ac.uk

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy offers a window into the molecular dynamics and orientational order of liquid crystals. tandfonline.combenthamdirect.comresearchgate.netaip.org Techniques such as proton-detected local field (PDLF) NMR and fast field cycling (FFC) NMR relaxometry can provide detailed information about molecular rotations, translations, and conformational changes within the various mesophases. tandfonline.comaps.org These insights are crucial for understanding how molecular architecture influences the macroscopic properties of the material.

Furthermore, in-situ variable temperature microscopy techniques will be instrumental in directly observing the dynamics of phase transitions. doitpoms.ac.uk By combining microscopy with other analytical methods, such as Raman spectroscopy, researchers can gain a real-time understanding of the molecular rearrangements that occur during transitions between crystalline, smectic, nematic, and isotropic phases. doitpoms.ac.uk

Predictive Simulation and Data-Driven Design for New Materials

The rational design of new liquid crystal materials with tailored properties is a major goal of future research. This can be significantly accelerated by the use of predictive simulations and data-driven approaches.

Multiscale modeling is a computational strategy that bridges the gap between the atomistic details of molecular interactions and the macroscopic behavior of the material. tue.nlrsc.orgnih.gov For a molecule like this compound, this could involve using quantum mechanical calculations to parameterize classical force fields for molecular dynamics simulations, which in turn can predict phase behavior and material properties. This approach allows for the systematic investigation of how modifications to the molecular structure, such as changing the length of the alkyl chain or altering the rigid core, would affect the liquid crystalline properties.

Quantitative Structure-Property Relationship (QSPR) models offer a statistical approach to predicting the properties of new compounds based on their molecular descriptors. researchgate.netnih.govnih.govsnu.edu.in By developing QSPR models for a series of tolane benzonitrile (B105546) derivatives, it would be possible to predict properties like clearing points and birefringence for yet-to-be-synthesized molecules, thereby guiding synthetic efforts towards the most promising candidates. researchgate.net

Moreover, the integration of machine learning and high-throughput computational screening is set to revolutionize materials discovery. ed.ac.ukresearchgate.netnih.govarxiv.orgresearchgate.net By creating large virtual libraries of molecules based on the this compound scaffold and using computational methods to predict their properties, it is possible to rapidly identify candidates with desired characteristics for specific applications. nih.govarxiv.org This data-driven approach can significantly reduce the time and experimental effort required to develop new high-performance liquid crystal materials.

Table 2: Computational and Data-Driven Approaches for Liquid Crystal Design
ApproachObjectiveExpected Outcome for Tolane Benzonitriles
Multiscale ModelingPredict macroscopic properties from molecular structureUnderstanding of how alkyl chain length and core modifications influence phase transitions and material constants.
QSPRDevelop statistical models to predict propertiesRapid estimation of properties like clearing point and birefringence for new derivatives.
High-Throughput ScreeningAccelerate the discovery of new materialsIdentification of novel tolane benzonitrile structures with optimized properties for specific applications.

Expanding the Scope of Optoelectronic and Liquid Crystalline Applications

While liquid crystals are most famously used in displays, ongoing research aims to expand their applications into new technological domains. The unique properties of tolane-based liquid crystals like this compound make them promising candidates for a range of advanced optoelectronic devices.

The high birefringence and low viscosity of some tolane derivatives make them suitable for high-frequency applications , such as in phase shifters and tunable antennas for microwave and terahertz communications. researchgate.net The ability to rapidly modulate the refractive index of the liquid crystal with an electric field is key to these technologies. Future research will focus on optimizing the dielectric properties of tolane benzonitriles for operation at even higher frequencies.

In the realm of photonics, these liquid crystals can be used to create tunable photonic devices . mdpi.comaps.orgspie.orgaps.orgphotonics.pl By infiltrating liquid crystals into photonic crystal structures or waveguides, it is possible to create tunable filters, switches, and lasers where the optical properties of the device are controlled by an external stimulus that alters the orientation of the liquid crystal molecules. aps.orgphotonics.pl The linear structure of this compound is well-suited for achieving the necessary alignment in such devices.

Furthermore, the development of fast-switching display technologies remains an active area of research. psu.edu While nematic liquid crystals are the workhorse of the display industry, there is a continuous demand for materials with faster response times for applications such as virtual and augmented reality. Research into new liquid crystal phases and mixtures, potentially including tolane benzonitrile derivatives, could lead to the next generation of high-performance displays. psu.edu The synthesis of asymmetric tolanes has been explored to enhance properties like dielectric anisotropy for display applications. psu.edu

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-[(4-Decylphenyl)ethynyl]benzonitrile?

The synthesis of ethynyl-linked benzonitrile derivatives typically involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. For example, analogous compounds like 4-[2-(4-nitrophenyl)ethenyl]benzonitrile were synthesized via Heck coupling, yielding a mixture of E and Z isomers (83:17 ratio) characterized by 1^1H NMR . For this compound, a similar approach could be adapted, substituting the nitro group with a decyl chain. Reaction conditions (e.g., solvent, temperature, catalyst loading) must be optimized to minimize steric hindrance from the bulky decyl group .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming regiochemistry and isomer ratios. For example, in related compounds, ethenyl proton signals appear between 6.6–8.4 ppm in acetone-d6, with coupling constants distinguishing E/Z isomers .
  • X-ray Crystallography : Single-crystal studies (e.g., for 4-(4-hydroxyphenyldiazenyl)benzonitrile) provide precise bond lengths and angles, critical for validating molecular geometry .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns, especially for nitrile-containing derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood due to potential cyanide release under decomposition .
  • First Aid : Immediate rinsing with water for skin contact and medical consultation for inhalation/ingestion, as per safety data sheets for structurally similar nitriles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from impurities (e.g., residual catalysts) or isomer ratios. For instance, a study on 4-[2-(4-nitrophenyl)ethenyl]benzonitrile highlighted that biological assays must account for isomer composition, as E isomers often exhibit distinct activity profiles compared to Z isomers . Methodological steps include:

  • Chromatographic Purification : Use HPLC or column chromatography to isolate pure isomers.
  • Dose-Response Curves : Compare activity across purified fractions to identify active species.
  • Computational Modeling : Predict isomer-specific binding affinities using docking simulations .

Q. What strategies are effective for analyzing its thermal stability and decomposition pathways?

  • Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating to identify decomposition thresholds.
  • Differential Scanning Calorimetry (DSC) : Detect exothermic/endothermic events linked to phase transitions or degradation.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile decomposition byproducts (e.g., HCN) using protocols from safety data sheets .

Q. How can computational chemistry aid in optimizing its electronic properties for material science applications?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict conductivity. For example, the nitrile group’s electron-withdrawing nature lowers LUMO levels, enhancing charge transport in organic semiconductors .
  • Molecular Dynamics (MD) : Simulate packing efficiency in crystal lattices to guide solid-state device fabrication .

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